molecular formula C10H13ClN2O3S B181806 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine CAS No. 99187-74-3

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine

Cat. No. B181806
CAS RN: 99187-74-3
M. Wt: 276.74 g/mol
InChI Key: GWICBNFRNOTAGU-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine (2CMS) is a synthetic compound of interest to scientists due to its wide range of applications in scientific research. 2CMS is a versatile compound that has been used in a variety of research applications, such as in the synthesis of drugs and in the development of novel therapeutic agents.

Scientific Research Applications

Metal-to-Ligand Charge Transfer

Compounds with phenanthroline ligands, such as Cuprous bis-phenanthroline coordination compounds, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have applications in photovoltaics and light-emitting devices due to their long-lived excited states and emissive properties at room temperature (Scaltrito et al., 2000). While 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine does not directly relate to these compounds, its structural complexity and potential electronic properties might make it suitable for similar applications in materials science.

Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. A review on morpholine and pyrans derivatives highlighted their importance in designing compounds with potential therapeutic uses, ranging from antimicrobial to anticancer activities (Asif & Imran, 2019). Given that 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine incorporates a morpholine moiety, it could serve as a key scaffold in the development of new pharmacologically active compounds.

Antioxidant Capacity and Chemical Analysis

The ABTS/PP decolorization assay, used to measure the antioxidant capacity of compounds, involves reactions that could be relevant to understanding the reactivity and potential applications of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine in assessing antioxidant properties (Ilyasov et al., 2020). Although not directly linked, the chemistry underlying these assays might provide insights into the reactivity and interactions of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine with biological systems or in material science applications.

Sulfonyl and Sulfonamide Compounds in Drug Discovery

Sulfonamides and sulfonyl-containing compounds are crucial in drug discovery, offering a variety of therapeutic properties. A patent review on sulfonamides between 2008 and 2012 discussed the development of new drugs incorporating the sulfonyl moiety, highlighting its significance in medicinal chemistry (Carta et al., 2012). The presence of a sulfonyl group in 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine suggests potential for pharmacological applications, exploiting the compound's ability to interact with various biological targets.

properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICBNFRNOTAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392409
Record name 2-Chloro-5-(morpholine-4-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine

CAS RN

99187-74-3
Record name 2-Chloro-5-(morpholine-4-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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